molecular formula C14H17N3OS2 B11590217 4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 618072-02-9

4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11590217
CAS No.: 618072-02-9
M. Wt: 307.4 g/mol
InChI Key: YEXFQBIQWNEFSU-UHFFFAOYSA-N
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Description

4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide precursors with ethylamine and phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or alkylating agents can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various thiazole derivatives, including those structurally related to 4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide , against both Gram-positive and Gram-negative bacteria.

Case Study:
A derivative of thiazole was tested for its antimicrobial efficacy using the turbidimetric method against multiple bacterial strains. The results demonstrated that specific compounds showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundTarget BacteriaMIC (µg/mL)
Thiazole Derivative AE. coli32
Thiazole Derivative BS. aureus16

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. The compound under consideration has been linked to cytotoxic effects against various cancer cell lines.

Case Study:
In vitro studies were conducted on human breast adenocarcinoma (MCF7) cells using a Sulforhodamine B assay to evaluate the cytotoxicity of thiazole derivatives. Certain derivatives exhibited high levels of growth inhibition, indicating their potential as anticancer agents .

CompoundCell LinePercent Growth Inhibition (%)
Thiazole Derivative CMCF775
Thiazole Derivative DMDA-MB-23168

Mechanism of Action

The mechanism of action of 4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and the amino and thioxo groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
  • N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Uniqueness

4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to the presence of both the ethyl and phenylethyl groups, which can enhance its biological activity and specificity. The combination of these functional groups with the thiazole ring structure provides a distinct chemical profile that can be exploited for various applications.

Biological Activity

4-amino-3-ethyl-N-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazole ring with an amide functionality and exhibits various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C14H17N3OS2C_{14}H_{17}N_{3}OS_{2} with a molecular weight of approximately 307.4 g/mol. Its structure includes an amino group and a carboxamide moiety, which are crucial for its biological activity.

Property Value
Molecular FormulaC14H17N3OS2
Molecular Weight307.4 g/mol
Structural FeaturesThiazole ring, amide

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, derivatives of this compound have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it can bind to specific enzymes or receptors involved in cancer cell proliferation, thereby inhibiting their activity. This interaction is crucial for understanding its mechanism of action in targeting cancer cells .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes critical for bacterial growth and cancer cell proliferation.
  • Receptor Binding : It may bind to receptors involved in signaling pathways that regulate cell growth and survival.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated that this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Research

In another investigation focused on anticancer activity, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting its potential as a lead compound in developing new anticancer agents .

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity Unique Aspects
4-amino-3-methyl-N-(1-naphthyl)-2-thioxo...Similar thiazole ringAntitumorDifferent substituents
4-amino-N-(phenyl)-2-thioxo...Lacks ethyl groupAnticonvulsantSimpler structure
Ethyl 4-amino-3-(4-bromophenyl)...Bromine substitutionAntimicrobialEnhanced activity

Properties

CAS No.

618072-02-9

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

4-amino-3-ethyl-N-(2-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H17N3OS2/c1-2-17-12(15)11(20-14(17)19)13(18)16-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3,(H,16,18)

InChI Key

YEXFQBIQWNEFSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)NCCC2=CC=CC=C2)N

Origin of Product

United States

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